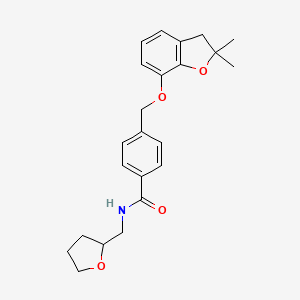

![molecular formula C14H22N6O2S B2878895 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide CAS No. 1210342-70-3](/img/structure/B2878895.png)

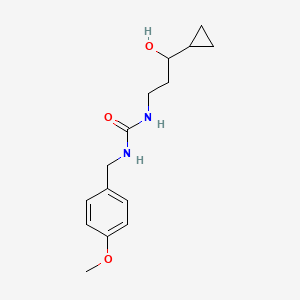

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a fused pyrazole and pyrimidine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized by reactions of pyrrolidine with 2-chloropyrimidine . Another method involves the formation of the pyrrolidine ring from acyclic precursors .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and a sulfonamide group. The pyrrolidine ring contributes to the three-dimensional structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including reactions with (hetero)aromatic C-nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the pyrrolidine ring is known to contribute to the stereochemistry of the molecule .Aplicaciones Científicas De Investigación

Antibacterial Applications

Research into heterocyclic compounds containing a sulfonamido moiety, including structures similar to N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide, has shown promise in antibacterial applications. The synthesis of novel heterocyclic compounds has aimed at creating effective antibacterial agents. Some of these compounds have demonstrated high activities against bacterial strains, highlighting the potential of sulfonamide derivatives in combating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).

Catalysis and Chemical Synthesis

Sulfonamides, including those with structures akin to the chemical , have found applications in catalysis and chemical synthesis. For instance, the development of a parallel medicinal chemistry protocol for the synthesis of pyrazole-4-sulfonamides demonstrates the utility of sulfonamide derivatives in facilitating chemical reactions. This reactivity extends to the synthesis of other heterocyclic sulfonyl fluorides, proving essential in the creation of various pharmacologically relevant compounds (Tucker, Chenard, & Young, 2015).

Conformational and Interaction Studies

The conformational stabilities and intramolecular interactions of pyrazolo[3,4-d]pyrimidine derivatives, closely related to the compound , have been the subject of computational studies. These studies, using density functional theory, have provided insights into the molecular conformations and π–π interactions, which are critical for understanding the chemical and biological properties of these molecules (Yadava, Singh, & Roychoudhury, 2011).

Anticancer Activity

Compounds structurally related to this compound have been evaluated for their potential anticancer activities. Specifically, a series of sulfonamide derivatives bearing biologically active moieties such as pyrazole, pyrimidine, and pyridine have shown promising anticancer activity against human tumor breast cell lines, suggesting the therapeutic potential of these sulfonamide derivatives in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).

Drug Metabolism Studies

The application of biocatalysis to drug metabolism has involved using compounds with sulfonamide groups for preparing mammalian metabolites of drugs. This approach has allowed for the generation of metabolites that could be used to better understand the metabolic pathways of drugs in preclinical and clinical studies, highlighting the role of sulfonamide derivatives in pharmacokinetic research (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Mecanismo De Acción

Target of Action

Similar compounds, derivatives of 2-(pyrrolidin-1-yl)pyrimidine, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

It can be inferred from similar compounds that the interaction with its targets leads to the inhibition or modulation of these targets, resulting in changes in cellular signaling and function .

Biochemical Pathways

Given the targets mentioned above, it can be inferred that the compound may affect pathways related to pain perception (via the vanilloid receptor 1), growth and metabolism (via the insulin-like growth factor 1 receptor), and various cellular processes (via the enzymes it inhibits) .

Result of Action

Based on the targets it interacts with, it can be inferred that the compound may have effects on pain perception, growth and metabolic processes, and various cellular functions .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O2S/c1-2-9-23(21,22)18-5-8-20-14-12(10-17-20)13(15-11-16-14)19-6-3-4-7-19/h10-11,18H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNUIFCAPXTGOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2878816.png)

![3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2878820.png)

![ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2878822.png)

![3-(4-fluorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878825.png)

![1-(Thian-4-yl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane](/img/structure/B2878828.png)

![(Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878830.png)

![(3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2878834.png)